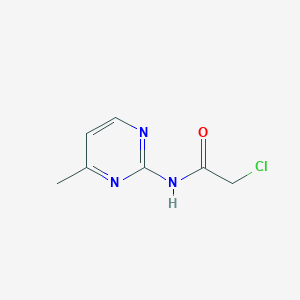

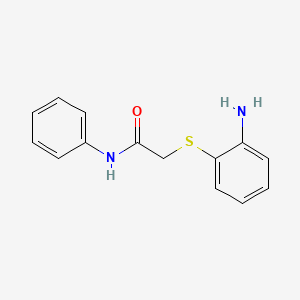

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide is a chemical entity that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the potential properties and reactivity of the compound . For instance, studies on various N-substituted acetamides have revealed their potential as opioid agonists, antiviral agents, and intermediates in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves the acylation of amines or the cyclization of appropriate precursors. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related pyrimidine derivative, was achieved through cyclization and chlorination starting from acetamidine hydrochloride and dimethyl malonate . This suggests that the synthesis of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide could potentially be carried out through similar cyclization strategies, possibly involving chloroacetamide derivatives and methylpyrimidine moieties.

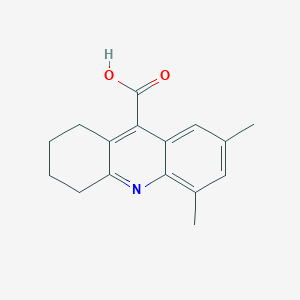

Molecular Structure Analysis

The molecular structure of related acetamides has been extensively studied using spectroscopic methods and quantum chemical calculations. For instance, vibrational spectroscopic studies and DFT calculations have been used to determine the structural and vibrational characteristics of dichloroacetamide derivatives . These studies often reveal the presence of intramolecular hydrogen bonding and the influence of substituents on the amide group's characteristic frequencies. Such analyses are crucial for understanding the stereo-electronic interactions that contribute to the stability and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of N-substituted acetamides can be influenced by the nature of the substituents attached to the nitrogen and the acyl group. For example, the presence of electron-withdrawing groups such as nitro or chloro substituents can affect the acidity of the amide hydrogen and the susceptibility of the compound to nucleophilic attack . Additionally, the presence of substituents on the aromatic ring can lead to various intermolecular interactions, as seen in the crystal packing of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are often studied through a combination of experimental techniques and theoretical calculations. For example, the solvatochromic effects of 2-chloro-N-(2,4-dinitrophenyl) acetamide in different solvents were investigated using UV-vis spectrophotometry, revealing the compound's response to solvent polarity . Similarly, the crystal structures of related compounds provide insights into the intermolecular interactions that can affect the compound's melting point, solubility, and other physical properties .

科学的研究の応用

Synthesis and Process Research

- Synthesis of Anticancer Drug Intermediates : One study detailed the synthesis process of 4,6-dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib. This process involves cyclization and chlorination steps, highlighting the compound's significance in pharmaceutical synthesis (Guo Lei-ming, 2012).

Oxidation Reactivity and Chemical Synthesis

- Chemical Oxidation of Pyrimidinyl Acetamides : Another research explored the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, demonstrating the synthetic versatility of pyrimidine acetamides in producing diverse compounds under various oxidation conditions (Sylvie L. Pailloux et al., 2007).

Radiolabeling for Drug Development

- Synthesis of Radiolabeled Compounds : The synthesis of radiolabeled [14C3]moxonidine, an antihypertensive compound, was accomplished using a pyrimidine derivative, showcasing the application of these compounds in developing radiolabeled drugs for pharmacokinetic studies (B. Czeskis, 2004).

Copper(II) Complexes with Pyrimidine Derivatives

- Metal Complex Synthesis : Research on copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands highlighted the role of pyrimidine derivatives in forming metal complexes with potential applications in catalysis and material science (A. I. Smolentsev, 2017).

Antimicrobial Evaluation

- Development of Antimicrobial Agents : Studies have also evaluated the antimicrobial activities of novel imines and thiazolidinones derived from pyrimidinyl acetamides, indicating their potential use in developing new antimicrobial agents (N. Fuloria et al., 2009).

将来の方向性

特性

IUPAC Name |

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5-2-3-9-7(10-5)11-6(12)4-8/h2-3H,4H2,1H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWYZAHQNNACFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)